7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
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Overview
Description
7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused imidazole and pyridine ring systemThe presence of a bromine atom at the 7th position and a carboxylic acid group at the 2nd position of the imidazo[4,5-c]pyridine core makes it a versatile building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetic acid, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification techniques are optimized to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Buchwald-Hartwig coupling reactions to form C-C or C-N bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands.
Major Products: The major products formed from these reactions include substituted imidazo[4,5-c]pyridines, N-oxides, and various coupled products depending on the reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic effects, such as kinase inhibitors and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and other functional materials.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to the target molecules, thereby modulating their activity. The molecular targets and pathways involved vary depending on the specific bioactive derivative synthesized from this compound .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocycle with similar structural features but different substitution patterns.
Imidazo[1,2-a]pyridine: A related compound with a different fusion pattern of the imidazole and pyridine rings.
Imidazo[4,5-c]quinoline: A larger fused ring system with additional nitrogen atoms.
Uniqueness: 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct reactivity and binding properties. This makes it a valuable scaffold for the development of novel compounds with diverse applications .
Properties
IUPAC Name |
7-bromo-3H-imidazo[4,5-c]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-9-2-4-5(3)11-6(10-4)7(12)13/h1-2H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAISHMFUCPNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044771-96-1 |
Source
|
Record name | 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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